N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide
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Description
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5OS and its molecular weight is 335.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-benzothiophene-2-carboxamide is designed as a potential STING agonist . STING (Stimulator of Interferon Genes) is a protein that plays a crucial role in the innate immune response to viral and bacterial infections .
Pharmacokinetics
The compound’s design takes into account the need for stability and bioavailability .
Result of Action
The activation of STING by the compound leads to an enhanced immune response. This can help the body fight off infections more effectively. In addition, STING agonists like this compound have potential applications in cancer therapy, as they can stimulate an immune response against tumor cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the body can affect the compound’s stability and activity. Additionally, the presence of other molecules can impact the compound’s ability to bind to and activate STING .
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-17(16-8-12-4-1-2-6-15(12)24-16)19-9-13-11-22(21-20-13)14-5-3-7-18-10-14/h1-8,10-11H,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXBWIROIKAUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.